N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-2-propoxyacetamide
Description
N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-2-propoxyacetamide is a synthetic organic compound that features a piperidine ring, a common structural motif in medicinal chemistry
Properties
IUPAC Name |
N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-2-propoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-3-12-23-15-19(22)20-13-17-8-10-21(11-9-17)14-18-6-4-16(2)5-7-18/h4-7,17H,3,8-15H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCFESSEKDNCEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)NCC1CCN(CC1)CC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-2-propoxyacetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.
Introduction of the 4-Methylphenyl Group: This step involves the alkylation of the piperidine ring with 4-methylbenzyl chloride in the presence of a base such as sodium hydride.
Attachment of the Propoxyacetamide Group: The final step involves the reaction of the intermediate with 2-propoxyacetyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the propoxyacetamide moiety, potentially converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the propoxyacetamide group.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-2-propoxyacetamide is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may be investigated for its potential pharmacological properties. The piperidine ring is a common feature in many bioactive molecules, suggesting possible applications in drug discovery.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic uses, particularly in the development of new analgesics, antipsychotics, or anti-inflammatory agents.
Industry
Industrially, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-2-propoxyacetamide would depend on its specific biological target. Generally, compounds with piperidine rings interact with various receptors or enzymes in the body, potentially modulating their activity. The propoxyacetamide group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]propanamide: Similar in structure but with different substituents on the piperidine ring.
N-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-propoxyacetamide: Similar structure with a fluorine atom on the aromatic ring.
Uniqueness
N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-2-propoxyacetamide is unique due to the specific combination of its substituents, which may confer distinct pharmacological properties compared to its analogs. The presence of the 4-methylphenyl group and the propoxyacetamide moiety could influence its binding affinity and selectivity for biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
